THX-B

Diabetic Kidney Disease p75NTR Antagonist Renal Fibrosis

Select THX-B for its pure antagonist profile and validated in vivo efficacy in diabetic kidney disease and retinal dystrophy models, ensuring reliable translation of p75NTR pathway research.

Molecular Formula C16H24N6O4
Molecular Weight 364.40 g/mol
Cat. No. B8679782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHX-B
Molecular FormulaC16H24N6O4
Molecular Weight364.40 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)N(C(C)C)C(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C
InChIInChI=1S/C16H24N6O4/c1-9(2)18-15(25)22(10(3)4)11(23)7-21-8-17-13-12(21)14(24)20(6)16(26)19(13)5/h8-10H,7H2,1-6H3,(H,18,25)
InChIKeyNDUQXXCBPZEHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diisopropyl-1-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetyl]-urea (THX-B): A Non-Peptidic p75NTR Antagonist for Neurodegenerative and Inflammatory Disease Research


1,3-Diisopropyl-1-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetyl]-urea (CAS 1372206-64-8, commonly referred to as THX-B) is a synthetic small-molecule purine derivative with the molecular formula C16H24N6O4 and a molecular weight of 364.40 g/mol. It is recognized as a potent and selective non-peptidic antagonist of the p75 neurotrophin receptor (p75NTR) [1]. The compound is synthesized by coupling theophylline-7-acetic acid with N,N′-diisopropyl carbodiimide (DIC) in dimethylformamide (DMF) at 60 °C [2]. Its primary research applications lie in the investigation of diabetic kidney disease, retinitis pigmentosa, diabetic retinopathy, and various inflammatory disorders [3].

Why a Generic p75NTR Inhibitor Cannot Substitute for 1,3-Diisopropyl-1-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetyl]-urea in Targeted Research


The p75NTR receptor is a complex and context-dependent signaling hub. Its activation can lead to divergent cellular outcomes, including survival, apoptosis, or inflammation, depending on ligand binding (e.g., proNGF vs. NGF), co-receptor engagement (e.g., TrkA or sortilin), and cellular environment [1]. Therefore, the functional effect of any p75NTR antagonist is highly dependent on its specific mechanism of action (e.g., orthosteric vs. allosteric) and its chemical structure. Unlike other p75NTR modulators, THX-B has been specifically characterized as a pure antagonist that inhibits both ligand-dependent and ligand-independent pro-apoptotic signaling [2]. Simply substituting a compound from the same target class without verified potency, selectivity, and functional profile risks introducing uncharacterized off-target effects or failing to replicate specific neuroprotective and anti-inflammatory outcomes demonstrated in key preclinical models [3].

Quantitative Differentiation of 1,3-Diisopropyl-1-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetyl]-urea (THX-B) Against Key Comparators


Superior In Vivo Efficacy in Reversing Diabetic Kidney Disease (DKD) Markers Compared to Anti-proNGF Monoclonal Antibody Therapy

In a 4-week study of streptozotocin (STZ)-induced diabetic mice, THX-B treatment reversed the diabetes-induced increases in plasma urea and creatinine and decreases in plasma albumin. Critically, the reversal of these DKD markers was more pronounced with THX-B than with an anti-proNGF monoclonal antibody (mAb) comparator [1].

Diabetic Kidney Disease p75NTR Antagonist Renal Fibrosis

Potent Inhibition of proNGF-Induced ERK2 Phosphorylation in Myoblasts

THX-B demonstrates a high degree of functional inhibition of p75NTR-mediated signaling in a skeletal muscle cell model. It potently inhibits proNGF-induced phosphorylation of ERK2, a key downstream effector, to a greater extent than it inhibits βNGF-induced phosphorylation .

p75NTR Signaling ERK1/2 Phosphorylation Myoblast Proliferation

Demonstrated In Vivo Neuroprotection in Multiple Retinal Degeneration Models

THX-B has been validated in vivo as a neuroprotective agent across multiple murine models of inherited retinal degeneration. A single intravitreal or subconjunctival injection afforded significant preservation of the outer nuclear layer (ONL), a quantitative measure of photoreceptor survival [1].

Retinitis Pigmentosa Photoreceptor Degeneration Neuroprotection

Comparable Therapeutic Efficacy via Subconjunctival Depot vs. Intravitreal Injection in Diabetic Retinopathy Model

A study comparing delivery routes for THX-B in a mouse model of diabetic retinopathy found that a single 40 μg subconjunctival (SCJ) depot provided retinal exposure and therapeutic efficacy comparable to the established effective 5 μg intravitreal (IVT) injection [1].

Diabetic Retinopathy Ocular Drug Delivery Pharmacokinetics

Functional Antagonism in Bladder Cells: Decreased MMP-9 Activity and Increased Mature NGF

In rat urothelial cells (UROs), the primary source of secreted matrix metalloproteinase-9 (MMP-9) in the bladder, treatment with THX-B, a highly specific p75NTR antagonist, decreased the expression of MMP-9 [1]. This functional blockade resulted in a net increase in mature nerve growth factor (NGF) levels in the culture medium.

Neurogenic Bladder NGF Processing MMP-9 Inhibition

In Vivo Improvement of Bladder Function in Diabetic Voiding Dysfunction Model

In a mouse model of diabetic voiding dysfunction, chronic treatment with THX-B prevented pathological bladder remodeling and improved functional parameters. Quantitatively, THX-B treatment prevented bladder weight increase, which was 18% (95% CI 3%, 32%) and 37% (95% CI 14%, 60%) lower after 2 and 4 weeks of treatment, respectively, compared to diabetic controls [1].

Diabetic Cystopathy Voiding Dysfunction Bladder Remodeling

Optimal Research Applications for 1,3-Diisopropyl-1-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetyl]-urea Based on Quantitative Evidence


Investigating p75NTR-Mediated Signaling in Diabetic Kidney Disease (DKD) Pathogenesis

Based on its demonstrated superiority over anti-proNGF mAb in reversing key plasma markers of renal dysfunction (urea, creatinine) in an STZ-induced diabetic mouse model [1], THX-B is the preferred small-molecule tool for dissecting the specific contribution of p75NTR antagonism to DKD pathophysiology. It can be used to modulate the expression of DKD-associated microRNAs (miR-21-5p, miR-214-3p, miR-342-3p) and markers of fibrosis/inflammation (Fn-1, Nphs) [1].

Evaluating Neuroprotective Strategies in Preclinical Models of Inherited Retinal Degeneration

The validated in vivo neuroprotection, evidenced by the preservation of photoreceptor cells and outer nuclear layer (ONL) thickness in both rd10 and RhoP mouse models of retinitis pigmentosa following a single intravitreal or subconjunctival injection [2], makes THX-B an essential positive control and investigative compound for studies of retinal dystrophies. Its efficacy in these models supports its use in exploring common p75NTR-mediated degenerative pathways across different genetic etiologies [2].

Optimizing Ocular Drug Delivery Routes for Posterior Segment Diseases

Researchers seeking to refine ocular drug delivery methods can leverage the comparative pharmacokinetic and efficacy data showing that a 40 μg subconjunctival depot of THX-B achieves retinal exposure and therapeutic benefit comparable to a 5 μg intravitreal injection in a diabetic retinopathy model [3]. This makes THX-B an ideal model compound for studying less invasive delivery routes, minimizing the complications associated with repeated intravitreal injections while maintaining therapeutic efficacy [3].

Studying Neurotrophin Processing and Bladder Remodeling in Diabetic Cystopathy

For research into the mechanisms of diabetic bladder dysfunction, THX-B provides a well-characterized tool with quantifiable in vivo effects. Chronic intraperitoneal administration prevents diabetes-induced bladder hypertrophy, reducing bladder weight by 18% and 37% at 2 and 4 weeks, respectively [4]. This functional improvement is linked to its in vitro activity of decreasing MMP-9 expression and shifting the balance towards mature NGF secretion in urothelial cells [5], offering a cohesive mechanism for exploring therapeutic interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for THX-B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.